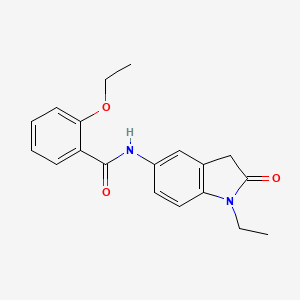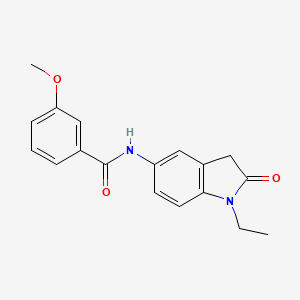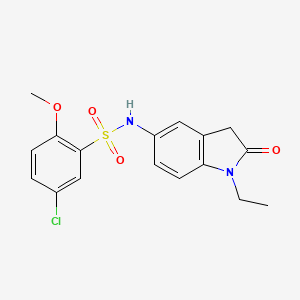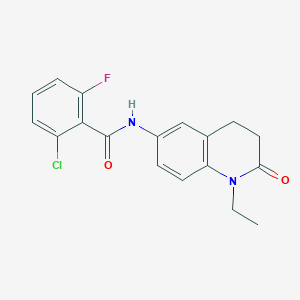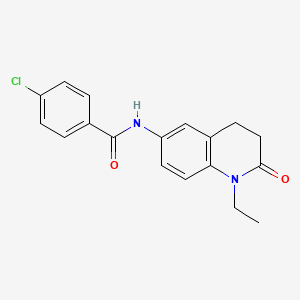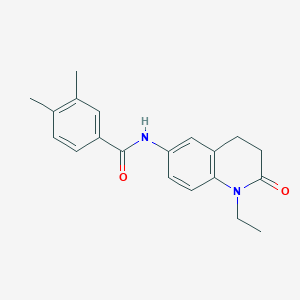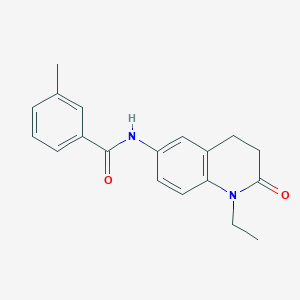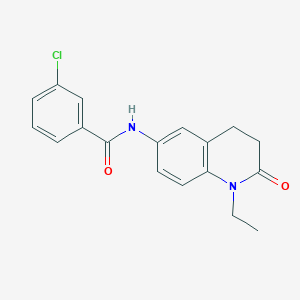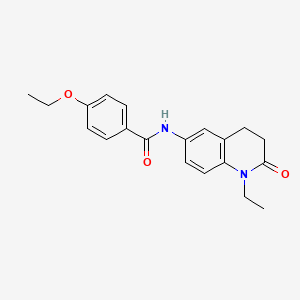
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” across six unique fields:
Antimicrobial Activity
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown promising antimicrobial properties. Research indicates that derivatives of benzamide compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases. The benzamide derivatives have demonstrated significant free radical scavenging activity, which suggests their potential use in pharmaceuticals aimed at reducing oxidative damage .
Anti-inflammatory Applications
Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. The anti-inflammatory properties of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored, showing that it can inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for developing new anti-inflammatory drugs .
Anticancer Potential
Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in cancer cells. The quinoline structure is known for its anticancer activity, and modifications with benzamide have enhanced these properties. This compound could be developed into a chemotherapeutic agent, targeting various types of cancer cells .
Antitubercular Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Studies have shown that benzamide derivatives can inhibit the growth of TB bacteria, making them potential candidates for new TB treatments, especially given the rise of drug-resistant TB strains .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are characterized by the loss of neuronal function. The neuroprotective effects of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been investigated, showing that it can protect neurons from oxidative stress and apoptosis. This suggests its potential use in treating neurodegenerative conditions .
Antiviral Activity
The compound has also been studied for its antiviral properties. Benzamide derivatives have shown activity against a range of viruses, including influenza and herpes simplex virus. This makes it a potential candidate for developing new antiviral medications .
Antidiabetic Applications
Finally, the compound has been explored for its antidiabetic properties. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. This suggests its potential use in developing new treatments for diabetes .
作用機序
特性
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-18-11-8-16(13-15(18)7-12-19(22)23)21-20(24)14-5-9-17(10-6-14)25-4-2/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWPYIHMJXEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

